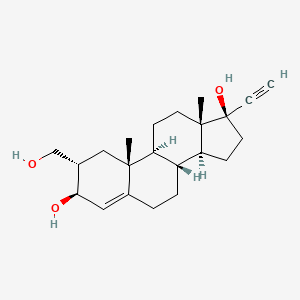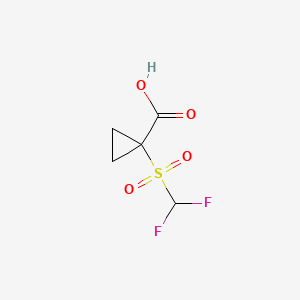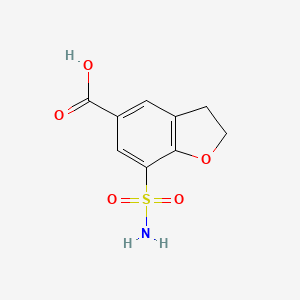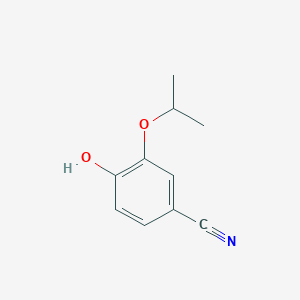![molecular formula C7H10Cl2F3N3 B13452454 1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13452454.png)
1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety. The dihydrochloride form indicates the presence of two hydrochloride molecules associated with the compound, enhancing its solubility and stability.
Vorbereitungsmethoden
The synthesis of 1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride typically involves several steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 5-(trifluoromethyl)pyrimidine-2-carbaldehyde with ethylamine under controlled conditions. The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of substituted products
Wissenschaftliche Forschungsanwendungen
1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride can be compared with other similar compounds, such as:
1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine: This compound has a pyridine ring instead of a pyrimidine ring, which can result in different chemical and biological properties.
1-[5-(Trifluoromethyl)pyrimidin-4-yl]ethan-1-one: This compound has a ketone group instead of an amine group, leading to different reactivity and applications
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C7H10Cl2F3N3 |
|---|---|
Molekulargewicht |
264.07 g/mol |
IUPAC-Name |
1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H8F3N3.2ClH/c1-4(11)6-12-2-5(3-13-6)7(8,9)10;;/h2-4H,11H2,1H3;2*1H |
InChI-Schlüssel |
RTFIVHYLFHDYEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=C(C=N1)C(F)(F)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)


![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)
![(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride](/img/structure/B13452401.png)

![3-(4-Bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13452412.png)


![3,3-Difluorospiro[3.4]octane-1-carboxylic acid](/img/structure/B13452441.png)



![2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]aceticacid](/img/structure/B13452468.png)
